molecular formula C19H20FN3O B11441703 4-fluoro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

4-fluoro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11441703
M. Wt: 325.4 g/mol
InChI Key: VEFOKCLVCJEUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-FLUORO-N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a fluorine atom at the para position of the benzamide moiety and a propyl-substituted benzodiazole ring. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-FLUORO-N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the benzodiazole derivative with 4-fluorobenzoyl chloride under basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-FLUORO-N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-FLUORO-N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can be compared with other benzodiazole derivatives, such as:

    N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-fluorobenzamide: Similar structure but with a benzimidazole ring instead of a benzodiazole ring.

    N-[2-(1H-Benzotriazol-2-yl)ethyl]-4-fluorobenzamide: Contains a benzotriazole ring instead of a benzodiazole ring.

    N-[2-(1H-Indazol-2-yl)ethyl]-4-fluorobenzamide: Features an indazole ring instead of a benzodiazole ring.

The uniqueness of 4-FLUORO-N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE lies in its specific substitution pattern and the presence of the propyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H20FN3O

Molecular Weight

325.4 g/mol

IUPAC Name

4-fluoro-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H20FN3O/c1-2-13-23-17-6-4-3-5-16(17)22-18(23)11-12-21-19(24)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24)

InChI Key

VEFOKCLVCJEUNC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.